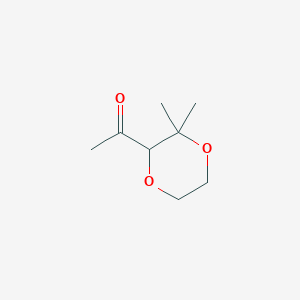

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

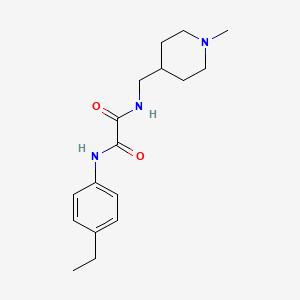

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol is1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3 . This code provides information about the number and type of atoms in the molecule, as well as their connectivity. Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the purity, storage temperature, and physical form of 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol have been reported .Scientific Research Applications

Generation of Dioxiranes

Biacetyl reacts with oxone to generate bis-dioxirane and mono-dioxirane, including the compound 1-(3-methyl-dioxiran-3-yl)ethanone. These compounds demonstrate a difference in stability due to the alpha-dioxiranyl effect in bis-dioxirane and a destabilizing effect in mono-dioxirane (Sawwan & Greer, 2006).

Photochemical Study in Lignin Model

The photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a lignin model dimer, was examined, revealing its transformation into various compounds under different conditions. The study contributes to understanding the photochemical behavior of similar compounds (Castellan et al., 1990).

Synthesis and Biological Activities

A novel synthesis of 1-(3-(N,N-dimethylamino)-1-(5-substituted thiophene-2-yl)propylidene semicarbazone Mannich base derivatives was achieved. These analogues exhibit significant anti-diabetic and anti-inflammatory activities, demonstrating the compound's potential in medicinal chemistry (Gopi & Dhanaraju, 2018).

Vibrational Analysis Using DFT Calculations

Vibrational spectra of 1-(2,5-dimethyl-furan-3-yl)-ethanone were obtained using Density Functional Theory (DFT) calculations. This work contributes to the spectroscopic characterization of similar compounds (Srikanth et al., 2019).

Catalysis in Chemical Reactions

The reaction of 1-Acyl- and Aroyl-2-hydroxy-3,3-dimethylindolines with Arylamines, catalyzed by BF3·Etherate, led to the formation of Dihydroindolo[1,2-c]quinazoline derivatives, showcasing the role of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone in catalyzing complex chemical reactions (Harano et al., 2007).

Condensations in Renewable Chemicals

The condensation of glycerol with various acetals, investigated for the conversion of renewable chemicals, illustrates the utility of compounds like 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone in creating novel platform chemicals (Deutsch et al., 2007).

Safety and Hazards

The safety and hazards of a compound are typically determined by its Material Safety Data Sheet (MSDS). For example, the MSDS for 1-(3,3-dimethyl-1,4-dioxan-2-yl)ethan-1-ol indicates that it has hazard statements H315, H319, and H335, and it has precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(9)7-8(2,3)11-5-4-10-7/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYRWJPEGHFXQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(OCCO1)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2568338.png)

![7-(tert-butyl)-3-(2,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2568347.png)

![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-bromobenzamide](/img/structure/B2568352.png)